molecular formula C16H17F3N2O2S B2357456 3-(2-Phenoxyethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea CAS No. 1396860-42-6

3-(2-Phenoxyethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea

Cat. No. B2357456
CAS RN: 1396860-42-6
M. Wt: 358.38
InChI Key: PXQSFOOBTODCFJ-UHFFFAOYSA-N
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Description

3-(2-Phenoxyethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known by its chemical name, PF-06751979, and is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B).

Scientific Research Applications

Synthesis and Structure-Activity Relationships

Research into similar urea derivatives has led to the development of potent compounds with varied biological activities. For example, Fotsch et al. (2001) explored trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. They optimized the molecule's components for in vitro potency, leading to compounds with significant activity against the NPY5 receptor. This illustrates how the manipulation of urea derivatives' structure can enhance their biological efficacy, potentially applicable to 3-(2-Phenoxyethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea for targeted scientific research (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).

Reactivity and Polymerization

Urea derivatives' reactivity has been exploited in polymer science. Mazzeo et al. (2013) investigated the potential of phenoxy-thioether moieties as ancillary ligands in coordination chemistry and their activity toward the ring-opening polymerization of cyclic esters. The findings suggest that similar urea derivatives, including the compound , could be explored for initiating polymerization reactions, contributing to materials science (Mazzeo, Tramontano, Lamberti, Pilone, Milione, & Pellecchia, 2013).

Anticonvulsant Activity and Molecular Docking

The investigation into the anticonvulsant activity of urea/thiourea derivatives, as conducted by Thakur et al. (2017), offers insights into the neurological applications of similar compounds. Their research highlighted the potential of certain urea derivatives in managing convulsions, supported by molecular docking studies to elucidate the compounds' interactions at the molecular level. This suggests that derivatives like this compound could be studied for neurological or neuropharmacological applications (Thakur, Deshmukh, Jha, & Kumar, 2017).

Anion Recognition and Sensing Applications

Boiocchi et al. (2004) discussed how 1,3-bis(4-nitrophenyl)urea interacts through hydrogen bonding with various oxoanions, leading to colorimetric changes. This behavior is crucial for developing sensors and recognition systems for anions, indicating that similar urea compounds could be tailored for environmental monitoring or analytical chemistry applications (Boiocchi, Del Boca, Gómez, Fabbrizzi, Licchelli, & Monzani, 2004).

properties

IUPAC Name

3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O2S/c17-16(18,19)12-21(10-13-6-9-24-11-13)15(22)20-7-8-23-14-4-2-1-3-5-14/h1-6,9,11H,7-8,10,12H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQSFOOBTODCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)N(CC2=CSC=C2)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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